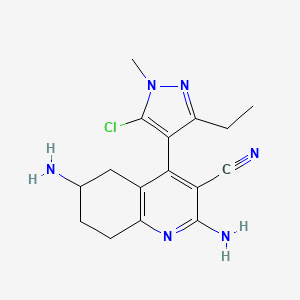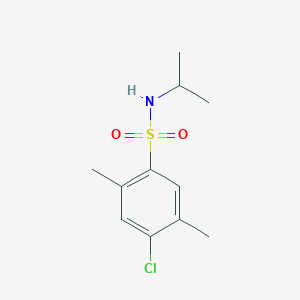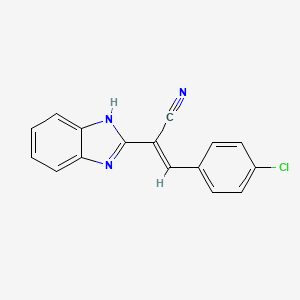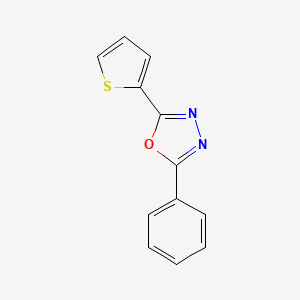
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one, also known as BR-DIMBOA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antioxidant properties. In
Wirkmechanismus
The mechanism of action of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one induces apoptosis by activating the mitochondrial pathway, which leads to the release of cytochrome c and activation of caspases. It also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase and suppressing the expression of cyclin-dependent kinases.
In inflammation, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the suppression of pro-inflammatory cytokine production and the inhibition of inflammatory cell infiltration.
In neurodegenerative disorders, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one exerts its neuroprotective effects by scavenging reactive oxygen species and inhibiting the activation of microglia and astrocytes, which are key players in neuroinflammation.
Biochemical and Physiological Effects
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it induces apoptosis, inhibits cell proliferation, and suppresses angiogenesis. In inflammation, it inhibits the production of pro-inflammatory cytokines and the activation of NF-κB. In neurodegenerative disorders, it protects against oxidative stress and neuroinflammation and enhances cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. It is also relatively easy to synthesize and purify, which makes it a cost-effective compound for laboratory experiments.
One of the limitations of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one is its low solubility in water, which can limit its bioavailability and efficacy in vivo. It also has a relatively short half-life, which may require frequent dosing in animal models.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one. One area of interest is the development of novel formulations or delivery systems that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential synergistic effects with other compounds or drugs in the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one and its potential side effects in vivo.
Synthesemethoden
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one can be synthesized by the reaction of 4-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde with 2,4-dimethoxyacetophenone in the presence of a base such as potassium carbonate. The resulting chalcone undergoes cyclization in the presence of a Lewis acid catalyst such as boron trifluoride etherate to yield 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one. The overall yield of this synthesis method is around 40%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In inflammation research, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
In neurodegenerative disorder research, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to protect against oxidative stress and neuroinflammation, which are implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. It also enhances cognitive function and memory in animal models of these diseases.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromo-2-ethylpyrazol-3-yl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-4-19-16(13(17)10-18-19)14(20)8-6-11-5-7-12(21-2)9-15(11)22-3/h5-10H,4H2,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRGGXXRFXWVNR-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)Br)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5488568.png)



![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5488614.png)

![7-acetyl-6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488627.png)
![3-pyridinyl[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B5488633.png)
![N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide](/img/structure/B5488636.png)


![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5488644.png)
![N-benzyl-4-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazine-1-sulfonamide](/img/structure/B5488651.png)
![2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B5488656.png)